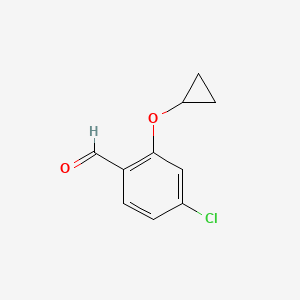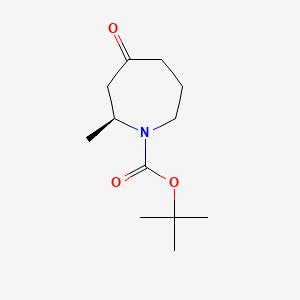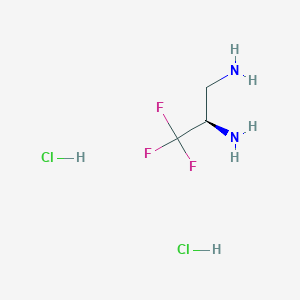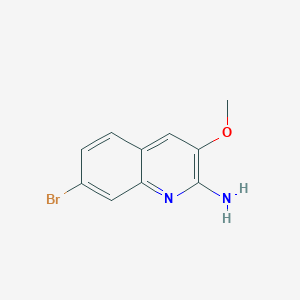
2,3-Bis-allyloxy-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis-allyloxy-benzoic acid methyl ester is an organic compound characterized by the presence of two allyloxy groups attached to a benzoic acid methyl ester core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-allyloxy-benzoic acid methyl ester typically involves the allylation of 2,3-dihydroxybenzoic acid methyl ester. The reaction is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include:
Solvent: Acetone or dimethylformamide (DMF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis-allyloxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products Formed
Epoxides: From oxidation of allyloxy groups.
Alcohols: From reduction of the ester group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Bis-allyloxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.
Biology and Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis-allyloxy-benzoic acid methyl ester depends on the specific application and reaction it undergoes. Generally, the allyloxy groups can participate in various chemical transformations, acting as reactive sites for further functionalization. The ester group can also be hydrolyzed or reduced, providing additional pathways for chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(4-allyloxy benzoic acid) phenyl ester: Similar in structure but with different substitution patterns.
2,3-Dimethoxybenzoic acid methyl ester: Similar ester core but with methoxy groups instead of allyloxy groups.
Methyl 2-hydroxy-3-methylbenzoate: Similar ester core with a hydroxyl and methyl group.
Uniqueness
2,3-Bis-allyloxy-benzoic acid methyl ester is unique due to the presence of two allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various synthetic applications and enhances its potential utility in materials science and drug discovery.
Eigenschaften
CAS-Nummer |
919123-45-8 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
methyl 2,3-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C14H16O4/c1-4-9-17-12-8-6-7-11(14(15)16-3)13(12)18-10-5-2/h4-8H,1-2,9-10H2,3H3 |
InChI-Schlüssel |
JLZVRWMTRRLWJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)

![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
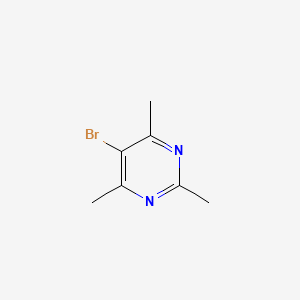


![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
